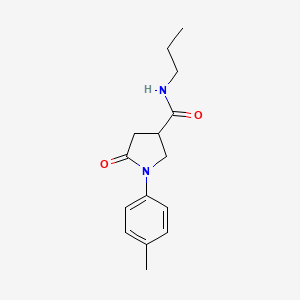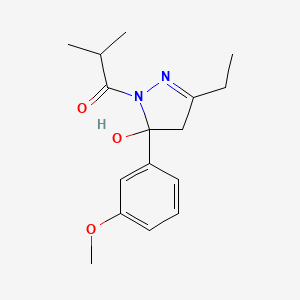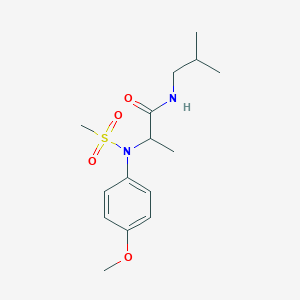
4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as BZML, is a compound that has gained attention in scientific research due to its potential as an anticancer agent. BZML is a thiazole derivative that has shown promising results in inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to have anti-inflammatory effects, which may contribute to its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is its low toxicity, which makes it a safer compound to work with in lab experiments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. One area of interest is the development of 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one analogues with improved anticancer activity. Another potential direction is the study of 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in combination with other anticancer agents to enhance its effectiveness. Additionally, more research is needed to understand the mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one and its potential side effects in vivo.
Métodos De Síntesis
4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one can be synthesized through a multistep process involving the reaction of 2-mercaptothiazole with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde. The resulting compound is then treated with ethyl iodide to yield 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one.
Aplicaciones Científicas De Investigación
4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been studied for its potential use as an anticancer agent. In vitro studies have shown that 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one inhibits the growth of various cancer cell lines, including breast, liver, and lung cancer cells. 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S2/c1-2-18-13-14-9(12(15)19-13)5-8-3-4-10-11(6-8)17-7-16-10/h3-6H,2,7H2,1H3/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXMVQCKWPWRLK-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B5131570.png)

![1-(3,5-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5131583.png)

![methyl N-[(5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)(phenyl)methyl]glycinate](/img/structure/B5131593.png)


![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5131614.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B5131620.png)
![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5131630.png)
![(1,3-benzodioxol-4-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5131632.png)

![3-[(4-chlorobenzyl)amino]-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5131662.png)